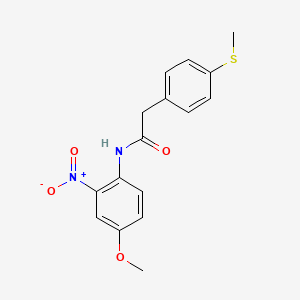

N-(4-甲氧基-2-硝基苯基)-2-(4-(甲硫基)苯基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide" is not directly mentioned in the provided papers. However, the papers do discuss various related acetamide compounds, which can provide insights into the chemical behavior and properties that might be expected for the compound . Acetamides are a class of compounds where an acetyl functional group is bonded to an amine. They are known for their diverse applications, including medicinal chemistry and material science .

Synthesis Analysis

The synthesis of related acetamide compounds typically involves acetylation, esterification, and ester interchange reactions . For example, 2-hydroxy-N-methyl-N-phenyl-acetamide was synthesized through a multi-step process starting with N-methylaniline and chloracetyl chloride, followed by reactions with anhydrous sodium acetate and methanol . Similarly, the synthesis of N-(4-amino-2-methoxyphenyl)acetamide involved the reduction of a nitro precursor using Pd/C as a catalyst . These methods suggest that the synthesis of "N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide" could also involve stepwise functional group transformations and catalytic reduction processes.

Molecular Structure Analysis

The molecular structures of acetamide derivatives are characterized by their amide groups and substituents on the phenyl rings. X-ray crystallography studies have revealed that these compounds can have planar or slightly bent chain conformations, influenced by the nature of the substituents . The orientation of these groups can affect the molecule's overall strain and π-bonding characteristics . The presence of substituents like nitro, methyl, or methoxy groups can also influence the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Acetamide derivatives participate in various chemical reactions, including hydrogen bonding interactions. These interactions can be intra- or intermolecular and are critical in determining the solubility, reactivity, and crystalline structure of the compounds . For instance, the presence of a bifurcate hydrogen bond can affect the IR spectrum and dipole moment of N-(4-methyl-2-nitrophenyl)acetamide in solution . Such insights suggest that "N-(4-methoxy-2-nitrophenyl)-2-(4-(methylthio)phenyl)acetamide" may also form specific hydrogen bonding patterns that could be studied using spectroscopic techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure and the nature of their functional groups. For example, the presence of a nitro group can confer electron-withdrawing properties, while methoxy and methyl groups are electron-donating . These properties can affect the compound's acidity, basicity, and overall reactivity. Additionally, the solvatochromism of heteroaromatic compounds like N-(4-methyl-2-nitrophenyl)acetamide indicates that solvent interactions can significantly impact their physical properties .

科学研究应用

光辅助芬顿反应在水处理中的应用

- 研究背景: 光辅助芬顿反应被用于分解甲草胺(一种相关化合物),该反应展示了其快速分解和矿化成无机化合物的特性 (Pignatello & Sun, 1995).

催化氢化在染料合成中的应用

- 研究背景: N-(3-氨基-4-甲氧基苯基)乙酰胺是一种偶氮分散染料生产中的重要中间体,它通过氢化合成,展示了一种新型催化剂的高活性和选择性 (张群峰, 2008).

N,N-二酰基苯胺衍生物的合成和表征

- 研究背景: 合成了包括相关化合物在内的多种 N,N-二酰基苯胺衍生物,并使用 FTIR 和 NMR 技术对其进行了表征,阐明了它们的化学结构和性质 (Al‐Sehemi 等人,2017).

溶剂变色性和氢键效应

- 研究背景: 研究了分叉氢键对 N-(4-甲基-2-硝基苯基)乙酰胺的红外光谱和偶极矩的影响,展示了溶剂性质和温度对分子相互作用的影响 (Krivoruchka 等人,2004).

在生化分析中的应用

- 研究背景: 该化合物被用于开发针对 N-乙酰-β-D-葡萄糖胺酶等酶的比色分析,展示了其在临床化学应用中的稳定性和功效 (Yuen 等人,1982).

抗疟活性与构效关系

- 研究背景: 在一项抗疟活性研究中,该化合物的衍生物展示了化学结构修饰与抗疟效力之间的相关性,表明其在开发抗疟药物中的潜力 (Werbel 等人,1986).

除草剂研究中的比较代谢

- 研究背景: 在人和小鼠肝微粒体中比较了包括相关化合物在内的氯乙酰胺除草剂的代谢,提供了对除草剂毒性和代谢途径的见解 (Coleman 等人,2000).

属性

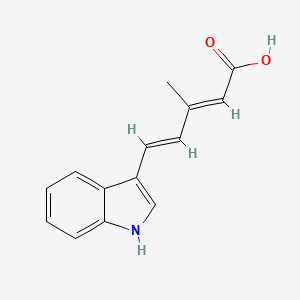

IUPAC Name |

N-(4-methoxy-2-nitrophenyl)-2-(4-methylsulfanylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4S/c1-22-12-5-8-14(15(10-12)18(20)21)17-16(19)9-11-3-6-13(23-2)7-4-11/h3-8,10H,9H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMQHLLLQRZRJLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)CC2=CC=C(C=C2)SC)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(tert-Butyldimethylsilyl)(phenyl)methyl]-N,N-dimethylaniline](/img/structure/B2530456.png)

![2-[6-Methyl-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylpyrimidin-4-yl]sulfanyl-1-pyrrolidin-1-ylethanone](/img/structure/B2530457.png)

![6-bromo-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]pyridine-3-sulfonamide](/img/structure/B2530459.png)

![3-(3,4-dimethoxyphenyl)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2530463.png)

![7-hydroxy-2-methyl-3-(1-methyl-1H-benzo[d]imidazol-2-yl)-4H-chromen-4-one](/img/structure/B2530464.png)

![3-cyclohexyl-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)propanamide](/img/structure/B2530465.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2530470.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)